2-iodo-N-methylaniline
Description
Properties
IUPAC Name |
2-iodo-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLMOORTNOTZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452652 | |
| Record name | 2-iodo-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57056-93-6 | |
| Record name | 2-iodo-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-N-methylaniline can be achieved through several methods. One common approach involves the iodination of N-methylaniline. This can be done using iodine (I₂) and potassium iodide (KI) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) under mild conditions. Another method involves the decarboxylative iodination of anthranilic acids using iodine and potassium iodide under oxygen, which is a transition-metal-free and base-free process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives. Reduction reactions can convert it back to the parent aniline or other reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution Products: Depending on the nucleophile, products can include N-alkylated anilines or thiolated derivatives.
Oxidation Products: Nitroso or nitro derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
2-Iodo-N-methylaniline serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows it to function as a pharmacophore in drug discovery, particularly against conditions like hyperlipidemia through the development of PCSK9 inhibitors. Moreover, it has been utilized in synthesizing compounds that exhibit anti-cancer properties and other therapeutic effects.
Case Study: Drug Discovery
A study highlighted the use of this compound in synthesizing novel compounds aimed at inhibiting PCSK9, an important target for lowering cholesterol levels. The compound's electron-donating properties enhance its reactivity, making it suitable for developing complex molecular structures necessary for effective drug candidates .
Material Science
In material science, this compound is employed in creating dyes and sensitizers for photodynamic therapy and solar cells. Its ability to form D–π–A (donor-π-acceptor) structures is particularly valuable in developing materials that can efficiently convert light energy into chemical energy.
Case Study: Photodynamic Therapy
Research has shown that derivatives of this compound can be used to construct sensitizers that improve the efficacy of photodynamic therapy in cancer treatment. These compounds are designed to absorb specific wavelengths of light and produce reactive oxygen species that can selectively destroy cancer cells .
Synthetic Methodologies
The compound is also integral to various synthetic methodologies, particularly in N-alkylation reactions. It has been utilized as a substrate in catalytic processes involving manganese pincer complexes, which allow for selective N-methylation under mild conditions.
Data Table: N-Methylation Yields
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| PN3P Mn(I)-2 | 120 | 52-94 |
| t-BuOK + MeOH | 80-100 | High |
This table summarizes the yields obtained from N-methylation reactions using different catalysts and conditions .
Agrochemical Applications
In agrochemistry, this compound is explored for its potential to synthesize agrochemicals that enhance crop yield and resistance to pests. Its role as an intermediate helps develop various herbicides and pesticides.
Case Study: Agrochemical Synthesis
The synthesis of N-methylated anilines from this compound has shown promising results in creating effective agrochemicals with improved selectivity against target pests while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 2-iodo-N-methylaniline depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets vary depending on the specific derivative or application being studied.
Comparison with Similar Compounds
5-Iodo-2-Methoxy-N,N-Dimethylaniline (CAS 103796-60-7)
5-Chloro-2-Iodo-4-Methylaniline
| Property | This compound | 5-Chloro-2-Iodo-4-Methylaniline |
|---|---|---|
| Substituents | -I (2), -NHCH₃ | -I (2), -Cl (5), -CH₃ (4) |
| Electronic Effects | Methylamine (EDG) enhances ortho-I reactivity | Chloro (EWG) deactivates the ring, altering regioselectivity |
| Applications | Cross-coupling reactions | Likely limited to niche substitutions |
Key Differences : The chloro substituent’s electron-withdrawing nature reduces aromatic reactivity, making this analog less versatile in catalytic transformations compared to this compound.
2-Chloro-N-(Methoxymethyl)Aniline
Key Differences : The methoxymethyl group introduces both steric and electronic challenges, limiting utility in metal-catalyzed reactions but enhancing drug candidate synthesis.
N,N-Dimethyl-2-Nitroaniline
| Property | This compound | N,N-Dimethyl-2-Nitroaniline |
|---|---|---|
| Substituents | -I (2), -NHCH₃ | -NO₂ (2), -N(CH₃)₂ |
| Electronic Effects | Iodo supports cross-coupling | Nitro (strong EWG) deactivates ring, inhibiting electrophilic substitutions |
| Synthesis | Direct methylation | Requires nitration and dimethylation |
Key Differences : The nitro group’s strong electron-withdrawing effect renders this analog unsuitable for reactions requiring aromatic activation, unlike this compound.
Reaction Tolerance and Steric Effects
- This compound : Demonstrates high functional group tolerance in Pd-catalyzed reactions, accommodating electron-withdrawing (halogen, CF₃) and donating (Me, OMe) groups at the meta position (60–78% yields). Ortho substituents (e.g., 6-F) reduce yields to 48% due to steric hindrance .
- Comparators : Analogs with bulkier groups (e.g., N,N-dimethyl, methoxymethyl) show reduced yields in similar reactions, highlighting the optimal balance of steric accessibility and electronic properties in this compound.
Biological Activity
2-Iodo-N-methylaniline is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structure and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom attached to a methylaniline moiety. Its molecular formula is , with a molecular weight of approximately 235.08 g/mol. The presence of the iodine atom enhances its lipophilicity, which can improve membrane permeability and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action can be summarized as follows:
- Enzyme Interaction : The compound may act as a competitive inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.
- Cellular Penetration : The iodine substituent facilitates better penetration through biological membranes, enhancing the compound’s efficacy in cellular environments.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines.
Synthesis Methods
The synthesis of this compound typically involves several steps, including halogenation and amination reactions. Common methods include:
- Halogenation : The introduction of iodine into the aniline structure can be achieved via electrophilic aromatic substitution.
- Amination : Following halogenation, the compound can be further modified through nucleophilic substitution reactions to introduce various functional groups.
Anticancer Activity
A study highlighted the synthesis of various derivatives of this compound and their evaluation against several cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
Enzyme Modulation
Research has shown that this compound can modulate enzyme activities related to drug metabolism. For instance, it was found to inhibit cytochrome P450 enzymes, which play a crucial role in drug biotransformation. This inhibition could lead to altered pharmacokinetics for co-administered drugs.
Comparative Biological Activity Table
| Compound | Activity | Target | Study Reference |
|---|---|---|---|
| This compound | Anticancer (MCF-7, A549) | Apoptosis pathways | |
| 4-Chloro-2-iodo-N-methylaniline | Enzyme inhibition (CYP450) | Drug metabolism | |
| 3-Cyclopropoxy-2-iodo-N-methylaniline | Binding affinity studies | Enzymatic interactions |
Q & A
Basic: What are the most reliable synthetic routes for 2-iodo-N-methylaniline, and how can reaction conditions be optimized?
Answer:
- Method 1 : Direct iodination of N-methylaniline using iodine monochloride (ICl) in acetic acid at 60–80°C. This method yields moderate selectivity but requires careful control of stoichiometry to avoid over-iodination.
- Method 2 : Oxidative iodination using 2-iodosobenzoate as an oxidizing agent and a scavenger for excess iodine (e.g., N,N-dimethylaniline) at pH 6.4. This approach minimizes side reactions and improves yield .
- Optimization : Use kinetic studies (e.g., in situ IR spectroscopy) to monitor intermediate formation and adjust temperature/pH dynamically.
Table 1 : Comparison of Synthetic Routes
| Method | Reagents | Yield (%) | Selectivity | Key Challenges |
|---|---|---|---|---|
| Direct | ICl, AcOH | 65–70 | Moderate | Over-iodination |
| Oxidative | 2-Iodosobenzoate, pH 6.4 | 80–85 | High | Scavenger efficiency |
Advanced: How do density functional theory (DFT) calculations inform the electronic properties of this compound?
Answer:
- Methodology : Use hybrid functionals (e.g., B3LYP ) to calculate molecular orbitals, partial charges, and electrostatic potential surfaces. Incorporate exact exchange terms to improve accuracy in predicting ionization potentials and electron affinities .
- Key Findings :
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : H and C NMR (e.g., δ~7.2–7.8 ppm for aromatic protons; δ~40 ppm for N-methyl group). I NMR is less common but can confirm iodine substitution .
- IR : C-I stretching observed at ~500–600 cm; N-H bending (if present) at ~1600 cm .
- Mass Spectrometry : Molecular ion peak at m/z 247 (CHIN), with fragmentation patterns indicating loss of iodine (Δ m/z 127) .
Advanced: How does this compound participate in cross-coupling reactions, and what mechanistic insights exist?
Answer:
- Applications : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh) as a catalyst. The iodine substituent acts as a directing group, enabling regioselective functionalization .
- Mechanism : DFT studies suggest oxidative addition of the C-I bond to Pd(0) is rate-limiting. Steric hindrance from the N-methyl group slows transmetallation .
Basic: What biological activity has been reported for this compound derivatives?
Answer:
- Antimicrobial Studies : Derivatives with electron-withdrawing groups (e.g., -NO, -CF) show moderate activity against S. aureus (MIC = 32 µg/mL).
- Enzyme Inhibition : The iodine atom enhances binding to cytochrome P450 enzymes via halogen bonding, as shown in molecular docking simulations .
Advanced: How can this compound be utilized in material science applications?
Answer:
- Organic Semiconductors : Incorporation into π-conjugated polymers improves charge mobility (µ ~ 0.1 cmVs) due to enhanced electron deficiency.
- Luminescent Probes : Iodine’s heavy atom effect increases spin-orbit coupling, enabling phosphorescence in doped OLED systems .
Advanced: How should researchers address contradictions in reported spectral data or reactivity?
Answer:
- Case Study : Discrepancies in C NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl). Validate using computational NMR predictions (B3LYP/6-311+G(d,p)) .
- Reactivity Conflicts : Conflicting yields in cross-coupling reactions may stem from trace moisture or oxygen. Use Schlenk techniques and repeat under inert conditions .
Basic: What protocols ensure high purity of this compound for sensitive applications?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
